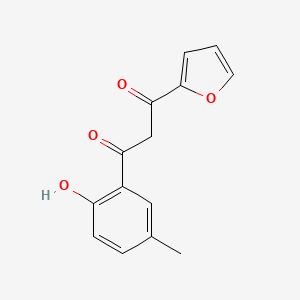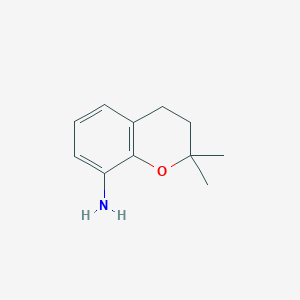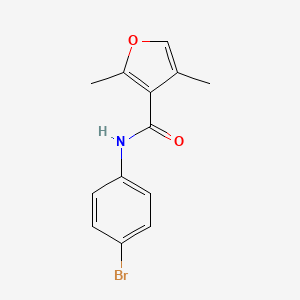![molecular formula C15H14ClNO2S B2663671 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326911-94-7](/img/structure/B2663671.png)
7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrochromic Materials
A study explored the electrochemical polymerization of donor–acceptor systems to attain low bandgap black polymers, which are challenging to design due to the complexity of the materials. This process led to the creation of a processable neutral state black copolymer, absorbing virtually the whole visible spectrum and exhibiting excellent stability. Such materials have potential applications in smart windows and displays due to their electrochromic properties (İçli et al., 2010).
Dopaminergic Activity
Another research focused on the synthesis and evaluation of substituted benzazepines as agonists for dopamine receptors, highlighting their potential in medical applications related to dopaminergic activity. These compounds exhibited potent effects on renal blood flow and dopaminergic activity in both central and peripheral systems (Pfeiffer et al., 1982).
Vibrational Spectroscopic Study
A vibrational spectroscopic study using FT-IR and FT-Raman techniques, along with quantum mechanical methods, was conducted on a similar compound. This study aimed to understand the molecular structure and vibrational modes, contributing to the knowledge base necessary for the development of materials with specific electronic properties (Kuruvilla et al., 2018).
Future Directions
Properties
IUPAC Name |
7-chloro-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKWNRWDICZZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)
![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)




![2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2663606.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2663611.png)
